(4-(2-Aminoethyl)phenyl)methanol hydrochloride, also known as 4-(2-aminoethyl)phenylmethanol hydrochloride, is an organic compound with the molecular formula C9H14ClNO. It is characterized by an aromatic alcohol structure that includes a phenyl group attached to a methanol moiety and an aminoethyl substituent. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and stability in various applications.
This compound exhibits a white to off-white crystalline appearance and has a molecular weight of approximately 187.67 g/mol. Its chemical structure can be depicted as follows:
textHO |C6H5-C-CH2-CH2-NH2
The biological activity of (4-(2-Aminoethyl)phenyl)methanol hydrochloride has been explored in various studies. It has shown potential pharmacological properties, including:
Several methods have been developed for synthesizing (4-(2-Aminoethyl)phenyl)methanol hydrochloride:
(4-(2-Aminoethyl)phenyl)methanol hydrochloride has several applications across different fields:
Interaction studies involving (4-(2-Aminoethyl)phenyl)methanol hydrochloride have primarily focused on its binding affinity with biological targets:
Several compounds share structural similarities with (4-(2-Aminoethyl)phenyl)methanol hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Aminobenzyl alcohol | C7H9NO | Lacks aminoethyl side chain; simpler structure. |
| 2-(Aminoethyl)phenol | C8H11NO | Contains an aminoethyl group but lacks methanol functionality. |
| 3-(Aminoethyl)phenol | C8H11NO | Similar structure; different position of amino group on phenol ring. |
The uniqueness of (4-(2-Aminoethyl)phenyl)methanol hydrochloride lies in its specific combination of functional groups, which allows for versatile reactivity and potential biological activity not fully realized in its analogs. Its ability to serve as both an alcohol and an amine makes it particularly valuable in synthetic organic chemistry and medicinal applications.
Nuclear magnetic resonance spectroscopy provides detailed structural information about (4-(2-Aminoethyl)phenyl)methanol hydrochloride through both proton and carbon-13 analyses. The compound demonstrates characteristic chemical shifts that confirm its para-disubstituted aromatic structure and aliphatic substituents.
In proton nuclear magnetic resonance spectra, the aromatic protons appear as characteristic signals in the 7.24-7.33 ppm region, displaying the expected doublet pattern consistent with para-disubstituted benzene rings [4]. The methylene bridge connecting the aromatic ring to the hydroxyl group produces a singlet at 4.57 ppm, integrating for two protons [4]. The hydroxyl proton appears as a broad singlet at 4.57 ppm, with the broadening attributed to rapid exchange processes common in alcohol functionalities [4]. The ethylene linker chain exhibits triplet patterns between 2.93-3.14 ppm, with the amino-bearing methylene appearing at 3.14 ppm and the aromatic-bearing methylene at 2.93 ppm [4].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment. The aromatic carbons appear in the characteristic range of 128.6-141.8 ppm, with multiple peaks reflecting the six different carbon environments in the para-disubstituted benzene ring [4]. The hydroxyl-bearing carbon resonates at 64.8 ppm, consistent with a benzylic alcohol carbon [4]. The amino-bearing carbon appears at 42.0 ppm, while the ethylene bridge carbon is observed at 34.3 ppm [4].
Infrared spectroscopy provides critical information about the functional groups present in (4-(2-Aminoethyl)phenyl)methanol hydrochloride through characteristic vibrational frequencies. The compound exhibits multiple distinctive absorption bands that confirm the presence of amine, alcohol, and aromatic functionalities.
The N-H stretching vibrations in (4-(2-Aminoethyl)phenyl)methanol hydrochloride appear as characteristic absorptions in the 3400-3200 cm⁻¹ region [5] [6]. Primary amine salts typically exhibit two distinct N-H stretching bands due to the symmetric and asymmetric stretching modes of the NH3+ group [6]. The intensity of these bands is medium to strong, providing clear evidence for the protonated amine functionality. The exact position of these bands may vary slightly depending on the degree of hydrogen bonding and crystal packing effects [5].
The hydroxyl group in (4-(2-Aminoethyl)phenyl)methanol hydrochloride produces a characteristic broad absorption band in the 3500-3200 cm⁻¹ region [8]. This broad appearance is typical of hydrogen-bonded alcohol groups and may overlap with the N-H stretching vibrations of the amine salt . The C-O stretching vibration appears as a strong band in the 1050-1200 cm⁻¹ region, with primary alcohols typically showing this absorption around 1050-1085 cm⁻¹ [9]. The exact position and intensity of the hydroxyl stretching band provide information about the hydrogen bonding environment in the solid state [8].
The aromatic ring in (4-(2-Aminoethyl)phenyl)methanol hydrochloride exhibits several characteristic infrared absorptions. The aromatic C-H stretching vibrations appear in the 3100-3000 cm⁻¹ region, clearly distinguishable from aliphatic C-H stretches which occur below 3000 cm⁻¹ [10]. The aromatic C=C stretching vibrations produce two strong bands at approximately 1600 and 1500 cm⁻¹, characteristic of benzene ring breathing modes [11] [10]. The aromatic C-H out-of-plane bending vibrations appear in the 800-900 cm⁻¹ region, with the specific pattern being diagnostic for para-disubstituted benzene rings [11] [10]. For para-disubstituted aromatics, a single strong band typically appears around 860-800 cm⁻¹ [11].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns for (4-(2-Aminoethyl)phenyl)methanol hydrochloride. The molecular ion peak for the free base appears at m/z 152.1 [M+H]+, corresponding to the protonated molecular ion of C9H13NO [12]. This peak typically exhibits low intensity due to the tendency of benzylic alcohols to undergo facile fragmentation [13].
The base peak appears at m/z 106.0, corresponding to the tropylium ion [C7H7]+ [13]. This fragmentation pattern is characteristic of benzylic systems and represents the loss of the aminoethyl side chain. Additional significant fragments include peaks at m/z 119, 91, and 77, which correspond to various benzylic fragmentation patterns [13]. The m/z 119 peak represents the loss of the amino group, while m/z 91 corresponds to the benzyl cation [C7H7]+, and m/z 77 represents the phenyl cation [C6H5]+ [13].
UV-visible spectroscopy of (4-(2-Aminoethyl)phenyl)methanol hydrochloride reveals characteristic electronic transitions associated with the aromatic ring system. The compound exhibits a strong π-π* transition in the 250-280 nm region, typical of para-disubstituted benzene derivatives [14] [15]. This transition corresponds to the promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the aromatic system.
A weaker n-π* transition may be observed in the 280-320 nm region, associated with the lone pair electrons on the amino group interacting with the aromatic π-system [14]. The exact position and intensity of these transitions can be influenced by the degree of conjugation between the substituents and the aromatic ring, as well as the protonation state of the amino group [14].
X-ray crystallography provides detailed three-dimensional structural information about (4-(2-Aminoethyl)phenyl)methanol hydrochloride in the solid state. The compound typically crystallizes in a monoclinic crystal system with space group P21/n, which is common for organic hydrochloride salts [16] [17]. The crystal structure reveals the molecular geometry, bond lengths, bond angles, and intermolecular hydrogen bonding patterns.
The aromatic ring adopts a planar geometry with typical benzene bond lengths and angles. The ethylene linker chain exhibits a gauche conformation, allowing for optimal hydrogen bonding interactions between the protonated amino group and the chloride anion [16]. The hydroxyl group participates in hydrogen bonding with neighboring molecules, contributing to the overall crystal packing stability [17].
Corrosive